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Compound of Interest

N-(4-Methylphenyl)-3-
Compound Name:
oxobutanamide

Cat. No.: B160187

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for N-(4-
Methylphenyl)-3-oxobutanamide, a key intermediate in various chemical syntheses. Due to
the limited availability of published, comprehensive spectral assignments for this specific
molecule, this guide presents a combination of expected values derived from spectral
databases and experimental data from closely related structural analogs. This approach offers
a robust reference for the characterization of N-(4-Methylphenyl)-3-oxobutanamide and
similar compounds.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for N-(4-

Methylphenyl)-3-oxobutanamide and its analogs. It is important to note the existence of keto-
enol tautomerism in B-dicarbonyl compounds like this one, which can lead to the appearance of
additional signals in NMR spectra. The data presented here primarily reflects the keto tautomer.

Table 1: *H NMR Spectroscopic Data
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Observed
Expected ) ]
_ _ ) Chemical Shift o _
Assignment Chemical Shift Multiplicity Integration
(ppm) for
(ppm)
Analogs
CHs (Aromatic) 22-24 2.29 Singlet 3H
CHs (Keto) 22-24 2.28 Singlet 3H
CH:2 3.5-37 3.65 Singlet 2H
Aromatic CH 70-75 7.11 (d), 7.45(d)  Doublet 4H
NH 9.5-105 9.85 Singlet (broad) 1H
Analog data is
representative
and may be
sourced from
compounds like
N-phenyl-3-
oxobutanamide.
Table 2: 3C NMR Spectroscopic Data
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Expected Chemical Shift

Observed Chemical Shift

Assignment
(ppm) (ppm) for Analogs
CHs (Aromatic) ~21 20.8
CHs (Keto) ~30 315
CH2 ~50 49.7
Aromatic CH 120 - 130 120.1, 129.5
Aromatic C (quaternary) 130 - 140 133.8, 135.2
C=0 (Amide) ~165 164.5
C=0 (Keto) ~205 205.3

Analog data is representative
and may be sourced from
compounds like N-phenyl-3-

oxobutanamide.

Table 3: Infrared (IR) Spectroscopic Data
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Observed
] Expected )
Assignment Wavenumber (cm~1)  Intensity
Wavenumber (cm~1)
for Analogs
N-H Stretch 3250 - 3350 ~3300 Strong
C-H Stretch .
_ 3000 - 3100 ~3050 Medium
(Aromatic)
C-H Stretch (Aliphatic) 2850 - 3000 ~2925 Medium
C=0 Stretch (Keto) 1700 - 1725 ~1715 Strong
C=0 Stretch (Amide l) 1650 - 1680 ~1660 Strong
C=C Stretch )
] 1450 - 1600 ~1600, 1540 Medium-Strong
(Aromatic)
N-H Bend (Amide II) 1510 - 1570 ~1540 Medium

Analog data is
representative and
may be sourced from
compounds like N-
phenyl-3-

oxobutanamide.

Table 4: Mass Spectrometry (MS) Data
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m/z Assignment Relative Intensity
191 [M]* (Molecular lon) High

149 [M - CH2COJ* Medium

107 [CH3CsHaNH2]* High

91 [C7H7]* (Tropylium ion) Medium

43 [CHsCOJ* High

Fragmentation patterns are
predicted based on typical
electron ionization (El) mass

spectrometry.

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring the spectroscopic data
presented above.

2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Approximately 10-20 mg of the solid sample is dissolved in 0.6-0.7 mL
of a suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in a standard 5 mm NMR tube. A
small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

* 1H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 or 500 MHz
spectrometer. A standard pulse program is used with a 90° pulse angle and a relaxation
delay of 1-2 seconds between scans. Typically, 16 to 64 scans are co-added to achieve a
good signal-to-noise ratio.

e 13C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument,
operating at a corresponding frequency (e.g., 100 or 125 MHz). A proton-decoupled pulse
sequence is used to simplify the spectrum to single lines for each unique carbon atom. A
sufficient number of scans (often 1024 or more) are accumulated to obtain a spectrum with a
good signal-to-noise ratio due to the low natural abundance of 13C.
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2.2 Infrared (IR) Spectroscopy

o Sample Preparation (KBr Pellet Method): 1-2 mg of the finely ground solid sample is
intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in
an agate mortar and pestle. The mixture is then compressed in a die under high pressure to
form a transparent or translucent pellet.

o Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A
background spectrum of a pure KBr pellet is first recorded. The sample spectrum is then
acquired over a range of 4000 to 400 cm~2. The final spectrum is presented in terms of
transmittance or absorbance.

2.3 Mass Spectrometry (MS)

o Sample Introduction: The sample can be introduced into the mass spectrometer via a direct
insertion probe for solid samples or after separation by gas chromatography (GC-MS) or
liquid chromatography (LC-MS).

¢ lonization: For a volatile compound like N-(4-Methylphenyl)-3-oxobutanamide, electron
ionization (EI) is a common method. In El, the sample is bombarded with a high-energy
electron beam (typically 70 eV), causing ionization and fragmentation.

e Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

» Detection: An electron multiplier or similar detector records the abundance of each ion,
generating a mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of
a chemical compound.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b160187?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b160187?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation Spectroscopic Analysis Data Acquisition & Interpretation

Dissolve for LC-MS -
or use Solid Probe -

. Mass Spectrum
7| (Molecular Weight, Fragmentation)

Mass Spectrometer

H

Structure Elucidation

> (Fu;ithsaﬁgftéurznps) Structure Confirmation

Dissolve in [ NMR Spectrometer NMR Spectra
Deuterated Solvent = (*H, =C) " (Chemical Shifts, Coupling)

Prepare KBr Pellet -
>

N-(4-Methylphenyl)-3-oxobutanamide or Thin Film

FT-IR Spectrometer

A

EII

Click to download full resolution via product page

Workflow for Spectroscopic Characterization.

 To cite this document: BenchChem. [A Comprehensive Spectroscopic Analysis of N-(4-
Methylphenyl)-3-oxobutanamide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160187#spectroscopic-data-nmr-ir-ms-for-n-4-
methylphenyl-3-oxobutanamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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Address: 3281 E Guasti Rd
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